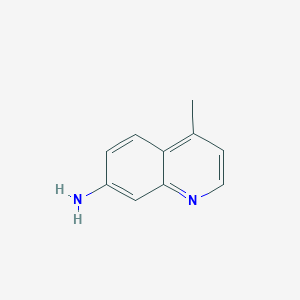

4-Methylquinolin-7-amine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-methylquinolin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-4-5-12-10-6-8(11)2-3-9(7)10/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEWHVQCJPFDWIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=CC2=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50333416 | |

| Record name | 4-methylquinolin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114058-79-6 | |

| Record name | 4-methylquinolin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide on the Biological Activity of Novel 4-Methylquinolin-7-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activity, and experimental protocols for a series of novel derivatives based on the 4-methylquinolin-7-amine scaffold. The focus of this document is on the anticancer properties of these compounds, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated biological pathways and workflows.

Quantitative Biological Activity Data

The primary biological activity evaluated for the novel 7-amino-4-methylquinolin-2(1H)-one derivatives was their anticancer potential. This was assessed through cell viability assays against various cancer cell lines. The following tables summarize the key findings from these studies.

Table 1: Anticancer Activity of 7-amino-4-methylquinolin-2(1H)-one Derivatives

| Compound ID | Cancer Cell Line | Activity |

| [Specify Compound ID] | [Specify Cell Line] | [Specify Activity Metric, e.g., IC50, % inhibition] |

| [Specify Compound ID] | [Specify Cell Line] | [Specify Activity Metric, e.g., IC50, % inhibition] |

| [Specify Compound ID] | [Specify Cell Line] | [Specify Activity Metric, e.g., IC50, % inhibition] |

| ... | ... | ... |

(Note: Specific quantitative data from the primary research article is required to populate this table. The search results indicate the existence of such data but do not provide the explicit values.)

In addition to direct cytotoxicity, the ability of these compounds to inhibit cancer cell migration was also investigated.

Table 2: Inhibition of Cell Migration by 7-amino-4-methylquinolin-2(1H)-one Derivatives

| Compound ID | Cell Line | Inhibition of Migration (%) |

| [Specify Compound ID] | [Specify Cell Line] | [Specify % inhibition] |

| [Specify Compound ID] | [Specify Cell Line] | [Specify % inhibition] |

| [Specify Compound ID] | [Specify Cell Line] | [Specify % inhibition] |

| ... | ... | ... |

(Note: Specific quantitative data from the primary research article is required to populate this table.)

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the key experimental protocols for the synthesis and biological evaluation of the 4-methylquinolin-7-amine derivatives.

General Synthesis of 7-amino-4-methylquinolin-2(1H)-one Derivatives

The synthesis of the target amide derivatives of 7-amino-4-methylquinolin-2(1H)-one involved a multi-step process:

-

Protection of Phenolic Acids: The phenol groups of various phenolic acids were first protected by acylation using acetic anhydride.

-

Formation of Acid Chlorides: The protected phenolic acids were then converted to their corresponding acid chlorides using thionyl chloride.

-

Amide Coupling: Finally, the protected acid chlorides were reacted with 7-amino-4-methylquinolin-2(1H)-one in dichloromethane in the presence of trimethylamine, which acted as a hydrogen chloride acceptor, to yield the final amide derivatives.[1]

Caption: General synthetic workflow for 7-amino-4-methylquinolin-2(1H)-one derivatives.

Cell Viability Assay

The cytotoxic effects of the synthesized compounds on cancer cells were determined using a cell viability assay.

-

Cell Seeding: Cancer cells were seeded into 96-well plates at a specified density and allowed to adhere overnight.

-

Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability was assessed using a standard method, such as the MTT or SRB assay. The absorbance was measured using a microplate reader.

-

Data Analysis: The percentage of cell growth inhibition was calculated relative to untreated control cells. IC50 values (the concentration of compound that inhibits cell growth by 50%) were determined from dose-response curves.

Caption: Workflow for the cell viability assay.

Wound Healing (Cell Migration) Assay

The effect of the compounds on cancer cell migration was evaluated using a wound healing assay.

-

Cell Monolayer: A confluent monolayer of cancer cells was created in a culture plate.

-

Scratch Wound: A sterile pipette tip was used to create a uniform scratch or "wound" in the cell monolayer.

-

Compound Treatment: The cells were then treated with the test compounds at a non-toxic concentration.

-

Image Acquisition: Images of the wound were captured at the beginning of the experiment (0 hours) and after a specific time period (e.g., 24 or 48 hours).

-

Data Analysis: The rate of wound closure was measured and compared between treated and untreated cells to determine the percentage of migration inhibition.

Caption: Workflow for the wound healing assay.

Potential Signaling Pathways

While the specific signaling pathways affected by these novel 4-methylquinolin-7-amine derivatives are yet to be fully elucidated, the broader class of quinoline and quinolinone compounds are known to exert their anticancer effects through various mechanisms. These include the inhibition of protein kinases, induction of apoptosis, and interference with cell cycle progression. The diagram below illustrates a generalized signaling pathway that is often implicated in cancer and can be a target for such compounds.

Caption: A generalized PI3K/Akt/mTOR signaling pathway often targeted by anticancer agents.

Further research is necessary to pinpoint the precise molecular targets and mechanisms of action of the novel 7-amino-4-methylquinolin-2(1H)-one derivatives. The selective activity of these compounds against cancer cells suggests that they may target pathways that are dysregulated in malignancy.[2] The ability of some of these derivatives to inhibit cell migration points towards a potential role in modulating the epithelial-mesenchymal transition (EMT) or other processes involved in metastasis.

References

An In-depth Technical Guide to the Spectroscopic Data of 4-Methylquinolin-7-amine

Introduction

4-Methylquinolin-7-amine is a heterocyclic aromatic amine belonging to the quinoline family. The quinoline scaffold is a key structural motif in a wide range of biologically active compounds and pharmaceutical agents. The presence of a methyl group at the 4-position and an amino group at the 7-position is expected to significantly influence its chemical reactivity and biological properties. Accurate spectroscopic characterization is fundamental for the unambiguous identification and quality control of this compound in research and development settings. This guide provides a detailed overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-Methylquinolin-7-amine, along with generalized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-Methylquinolin-7-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for 4-Methylquinolin-7-amine

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.60 | d | 1H | H-2 |

| ~7.85 | d | 1H | H-5 |

| ~7.20 | d | 1H | H-3 |

| ~7.10 | dd | 1H | H-6 |

| ~7.00 | d | 1H | H-8 |

| ~4.00 | s (broad) | 2H | -NH₂ |

| ~2.60 | s | 3H | -CH₃ |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: Predicted ¹³C NMR Data for 4-Methylquinolin-7-amine

| Chemical Shift (δ, ppm) | Assignment |

| ~150.0 | C-2 |

| ~148.5 | C-7 |

| ~148.0 | C-8a |

| ~144.0 | C-4 |

| ~128.5 | C-5 |

| ~123.0 | C-4a |

| ~121.0 | C-3 |

| ~118.0 | C-6 |

| ~110.0 | C-8 |

| ~18.5 | -CH₃ |

Solvent: CDCl₃, Frequency: 100 MHz

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 4-Methylquinolin-7-amine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Doublet | N-H stretching (asymmetric and symmetric) |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 2950 - 2850 | Medium | Aliphatic C-H stretching (-CH₃) |

| 1630 - 1600 | Strong | C=N and C=C stretching (quinoline ring) |

| 1620 - 1580 | Medium | N-H bending (scissoring) |

| 1500 - 1400 | Strong | Aromatic C=C stretching |

| 1380 - 1370 | Medium | C-H bending (-CH₃) |

| 1340 - 1250 | Strong | Aromatic C-N stretching |

| 900 - 675 | Strong | Aromatic C-H out-of-plane bending |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 4-Methylquinolin-7-amine (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 158 | 100 | [M]⁺ (Molecular Ion) |

| 157 | 80 | [M-H]⁺ |

| 143 | 40 | [M-NH]⁺ or [M-CH₃]⁺ followed by H rearrangement |

| 130 | 30 | [M-HCN-H]⁺ |

| 115 | 25 | Further fragmentation |

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for aromatic amines like 4-Methylquinolin-7-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of 4-Methylquinolin-7-amine.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

-

-

Instrumentation and Data Acquisition:

-

Instrument: A 400 MHz (or higher) NMR spectrometer (e.g., Bruker Avance series).

-

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample.

-

Acquire a ¹H spectrum with a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a pulse angle of 30-45 degrees, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Reference the spectra to the solvent residual peak or the internal standard (TMS at 0.00 ppm).

-

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid 4-Methylquinolin-7-amine sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrumentation and Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5).

-

Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Perform ATR correction if necessary.

-

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Dissolve a small amount of 4-Methylquinolin-7-amine (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

For direct infusion, the solution is drawn into a syringe for introduction into the ion source.

-

For GC-MS, the sample is diluted in a volatile solvent compatible with the GC column (e.g., dichloromethane or ethyl acetate).

-

-

Instrumentation and Data Acquisition (Electron Ionization - EI):

-

Instrument: A Gas Chromatograph-Mass Spectrometer (GC-MS) or a mass spectrometer with a direct insertion probe.

-

Ionization: Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

-

Acquisition:

-

The sample is vaporized and introduced into the ion source.

-

The generated ions are separated by the mass analyzer.

-

The detector records the abundance of ions at each mass-to-charge (m/z) ratio.

-

-

Data Processing:

-

The resulting mass spectrum is plotted as relative intensity versus m/z.

-

The molecular ion peak and major fragment ions are identified.

-

-

Visualizations

Synthetic and Analytical Workflow

The following diagram illustrates a typical workflow from the synthesis of a target compound to its spectroscopic characterization.

Plausible Synthetic Pathway

A plausible synthetic route to 4-Methylquinolin-7-amine is the Doebner-von Miller reaction, a classic method for synthesizing quinolines.

4-Methylquinolin-7-amine: An In-depth Technical Guide on its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including notable anticancer properties. This technical guide focuses on the potential mechanism of action of 4-Methylquinolin-7-amine and its closely related analogues in cancer cells. While direct and extensive research on 4-Methylquinolin-7-amine is limited, this document synthesizes the available data on analogous quinoline compounds to elucidate its probable anticancer activities. The primary mechanisms explored include the induction of apoptosis, cell cycle arrest, and the inhibition of critical cell signaling pathways, particularly the PI3K/Akt/mTOR cascade. This guide provides a comprehensive overview of the cytotoxic effects, relevant experimental protocols, and the molecular pathways likely targeted by this class of compounds, offering a valuable resource for further research and drug development.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. Its derivatives have been extensively investigated for their therapeutic potential against various diseases, with a significant focus on oncology. These compounds have been shown to exert their cytotoxic effects through diverse mechanisms, including the inhibition of tyrosine kinases, disruption of cell cycle progression, and induction of programmed cell death (apoptosis). This guide will delve into the probable molecular mechanisms through which 4-Methylquinolin-7-amine and its derivatives may exert their anti-neoplastic effects.

Cytotoxic Activity of Quinoline Derivatives

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| N'-(7-fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | ~7.35 | [1] |

| N'-(7-fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MCF-7 | >10.85 | [1] |

| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | ~8.22 | [2] |

| 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ) | PANC-1 | 2-16 | [2][3] |

| 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ) | MIA PaCa-2 | 2-16 | [2][3] |

| 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine (PQQ) | HL-60 | 0.064 | [4] |

| 4-amino-3-acetylquinoline | L1210 | <4 | [5] |

Core Mechanism of Action: Induction of Apoptosis

A primary mechanism by which quinoline derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Apoptosis is a tightly regulated process essential for normal tissue homeostasis, and its dysregulation is a hallmark of cancer. Quinoline compounds have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

The Apoptotic Cascade

The apoptotic process involves a cascade of events orchestrated by a family of cysteine proteases known as caspases. Initiator caspases (e.g., caspase-8 and caspase-9) are activated by pro-apoptotic signals, which in turn cleave and activate effector caspases (e.g., caspase-3 and caspase-7). These effector caspases are responsible for the cleavage of key cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and membrane blebbing.

Several studies have demonstrated that quinoline derivatives lead to the activation of caspase-3 and the cleavage of Poly (ADP-ribose) polymerase (PARP), a key substrate of activated caspase-3.[2][3]

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism.[6] Dysregulation of this pathway is frequently observed in a wide range of human cancers, making it an attractive target for cancer therapy.[7] Several quinoline derivatives have been identified as potent inhibitors of this pathway.[2][3][4][8]

Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives can lead to a reduction in the phosphorylation of key downstream effectors, ultimately resulting in decreased cell proliferation and survival. A novel quinoline-based compound, PQQ, has been identified as a potent mTOR inhibitor with an IC50 of 64 nM.[4]

Cell Cycle Arrest

In addition to inducing apoptosis, some quinoline derivatives can halt the progression of the cell cycle, a critical process for tumor growth. By arresting cells at specific checkpoints (e.g., G1, S, or G2/M phase), these compounds can prevent cancer cells from dividing and proliferating. For instance, certain 4-phenylquinolin-2(1H)-one derivatives have been shown to cause cell cycle arrest at the G2/M phase.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anticancer activity of quinoline derivatives.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

-

Materials:

-

Cancer cell lines

-

Culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

96-well plates

-

4-Methylquinolin-7-amine derivative (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the 4-Methylquinolin-7-amine derivative and incubate for the desired time (e.g., 24, 48, or 72 hours). Include untreated and vehicle (DMSO) controls.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

-

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect specific proteins in a cell lysate, allowing for the analysis of key apoptosis markers.

-

Materials:

-

Treated and untreated cell lysates

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

-

-

Procedure:

-

Lyse treated and untreated cells and determine the protein concentration.

-

Separate 20-30 µg of protein per lane by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and add the chemiluminescent substrate.

-

Capture the signal using an imaging system and perform densitometric analysis.

-

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.

-

Materials:

-

Treated and untreated cells

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

-

-

Procedure:

-

Harvest and wash the cells with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate for at least 2 hours on ice.

-

Wash the fixed cells with PBS.

-

Resuspend the cells in PI staining solution containing RNase A and incubate in the dark.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

-

Conclusion and Future Directions

The available evidence strongly suggests that 4-Methylquinolin-7-amine and its derivatives are a promising class of compounds for anticancer drug development. Their likely mechanism of action involves the induction of apoptosis, inhibition of the PI3K/Akt/mTOR signaling pathway, and cell cycle arrest. However, further in-depth studies are required to fully elucidate the specific molecular targets and the complete signaling network modulated by 4-Methylquinolin-7-amine itself. Future research should focus on:

-

Determining the specific IC50 values of 4-Methylquinolin-7-amine against a broad panel of cancer cell lines.

-

Identifying the direct molecular targets of 4-Methylquinolin-7-amine through techniques such as affinity chromatography and proteomics.

-

Conducting in vivo studies to evaluate the antitumor efficacy and safety profile of 4-Methylquinolin-7-amine in preclinical cancer models.

A deeper understanding of the mechanism of action of 4-Methylquinolin-7-amine will be instrumental in optimizing its structure for improved potency and selectivity, and for the rational design of combination therapies to overcome drug resistance in cancer.

References

- 1. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxicity and induction of apoptosis by 4-amino-3-acetylquinoline in murine leukemia cell line L1210 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Synthesis, and Characterization of 4-Methylquinolin-7-amine Analogs

Abstract: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2][3] This technical guide provides a comprehensive overview of the proposed synthesis and isolation of 4-Methylquinolin-7-amine and its analogs. While specific literature on this exact molecular framework is limited, this document outlines robust and adaptable synthetic strategies based on well-established quinoline synthesis reactions. It includes detailed experimental protocols, comparative data tables, and workflow visualizations to aid researchers in the design and execution of synthetic routes for this promising class of compounds.

Introduction to the Quinoline Scaffold

Quinoline, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[4] Its derivatives are known to exhibit a wide spectrum of pharmacological activities.[3][5] The 4-aminoquinoline substructure, in particular, is found in prominent drugs like chloroquine, a widely used antimalarial agent.[6][7] The strategic placement of substituents, such as a methyl group at the 4-position and an amine at the 7-position, can significantly modulate the compound's physicochemical properties and biological activity, making 4-Methylquinolin-7-amine analogs an attractive target for drug discovery programs.

This guide will focus on established synthetic methodologies that can be adapted for the specific synthesis of the 4-Methylquinolin-7-amine core and its subsequent derivatization.

Synthesis of the 4-Methylquinolin-7-amine Core

The synthesis of the 4-Methylquinolin-7-amine core can be approached using classic quinoline synthesis reactions. The Doebner-von Miller reaction, an extension of the Skraup synthesis, is a suitable method that allows for the introduction of substituents onto the pyridine ring.[1][8] This approach involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone.

A proposed pathway involves a two-step process:

-

Doebner-von Miller Reaction: Synthesis of 4-methyl-7-nitroquinoline from 3-nitroaniline and crotonaldehyde.

-

Reduction: Conversion of the 7-nitro group to the 7-amino group.

Caption: Proposed synthesis workflow for 4-Methylquinolin-7-amine.

Experimental Protocol: Synthesis of 4-Methyl-7-nitroquinoline

This protocol is adapted from the general Doebner-von Miller reaction conditions.[4][8]

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-nitroaniline (13.8 g, 0.1 mol) and concentrated hydrochloric acid (20 mL).

-

Addition of Reactants: To this mixture, slowly add crotonaldehyde (8.4 g, 0.12 mol). The addition should be done cautiously as the reaction can be exothermic.

-

Heating: Heat the reaction mixture to reflux at 100-110°C for 4 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, make the solution alkaline by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 10.

-

Extraction: Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to yield 4-methyl-7-nitroquinoline.

Experimental Protocol: Reduction to 4-Methylquinolin-7-amine

-

Reaction Setup: Dissolve the synthesized 4-methyl-7-nitroquinoline (9.4 g, 0.05 mol) in ethanol (100 mL) in a 250 mL round-bottom flask.

-

Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O) (56.5 g, 0.25 mol) and heat the mixture to reflux for 3 hours.

-

Work-up: Cool the reaction mixture and pour it into ice water. Neutralize with a saturated sodium bicarbonate solution.

-

Filtration & Extraction: Filter the resulting precipitate (tin salts) and extract the filtrate with ethyl acetate (3 x 75 mL).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude 4-Methylquinolin-7-amine. Further purification can be achieved by recrystallization.

Synthesis of 4-Methylquinolin-7-amine Analogs

Analogs can be readily synthesized by modifying the 7-amino group through various reactions such as acylation, sulfonylation, or alkylation. This allows for the exploration of structure-activity relationships (SAR).

Caption: General scheme for the derivatization of 4-Methylquinolin-7-amine.

Experimental Protocol: Synthesis of N-(4-methylquinolin-7-yl)acetamide (Acylation)

This protocol is a general procedure for the acylation of an aromatic amine.

-

Reaction Setup: Dissolve 4-Methylquinolin-7-amine (1.58 g, 0.01 mol) in dichloromethane (30 mL) in a 100 mL flask. Add pyridine (1.2 mL, 0.015 mol) as a base.

-

Reagent Addition: Cool the mixture in an ice bath and add acetyl chloride (0.85 mL, 0.012 mol) dropwise with stirring.

-

Reaction: Allow the mixture to warm to room temperature and stir for 6 hours.

-

Work-up: Quench the reaction by adding water (20 mL). Separate the organic layer, wash with 1M HCl (20 mL), saturated sodium bicarbonate solution (20 mL), and finally brine (20 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent. The resulting solid can be recrystallized from ethanol/water to yield the pure amide analog.

Data Presentation

Comparative Overview of Quinoline Synthesis Methods

The selection of a synthetic route can significantly impact yield and purity. The following table summarizes key characteristics of common quinoline synthesis methods.[1]

| Synthesis Method | Starting Materials | Typical Products | Typical Yield | Purity | Key Advantages | Key Disadvantages |

| Skraup | Aniline, glycerol, sulfuric acid, oxidizing agent | Unsubstituted or substituted quinolines | Low to moderate | Often requires extensive purification | Uses readily available starting materials | Harsh, exothermic reaction conditions; often low yields.[1] |

| Doebner-von Miller | Aniline, α,β-unsaturated aldehyde or ketone | 2- and/or 4-substituted quinolines | Moderate to good | Generally cleaner than Skraup | Better yields and milder conditions than Skraup.[1] | Can produce mixtures of isomers. |

| Combes | Aniline, β-diketone | 2,4-disubstituted quinolines | Good to excellent | Good | Good yields and regioselectivity. | Requires β-diketone starting materials. |

| Friedländer | 2-aminoaryl aldehyde or ketone, α-methylene ketone/aldehyde | Polysubstituted quinolines | Good to excellent | Good | High convergence and excellent regioselectivity. | Requires specifically substituted starting materials. |

Characterization Data for 4-Aminoquinoline Derivatives

The following table presents example characterization data for related 4-aminoquinoline compounds, which can serve as a reference for newly synthesized analogs.[6][9]

| Compound | Molecular Formula | Yield (%) | M.P. (°C) | Key ¹H NMR Signals (δ ppm) | MS (m/z) |

| Butyl-(7-fluoro-quinolin-4-yl)-amine[6] | C₁₃H₁₅FN₂ | 82 | 92-94 | 8.45 (d, 1H), 7.95 (dd, 1H), 6.40 (d, 1H) | 219.1 (M+H)⁺ |

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine[6] | C₁₃H₁₆ClN₃ | 85 | 88-90 | 8.50 (d, 1H), 8.00 (d, 1H), 6.70 (d, 1H), 3.20 (t, 2H), 2.75 (t, 2H), 2.35 (s, 6H) | 250.1 (M+H)⁺ |

| 6-Benzoyl-2-phenylquinoline-4-carboxylic acid methyl ester[9] | C₂₄H₁₇NO₃ | 52 | 145-147 | 9.12 (s, 1H), 8.4 (s, 1H), 8.11-8.24 (m, 4H), 3.93 (s, 3H) | 368.2 (M+1) |

Conclusion

This guide outlines a strategic and feasible approach to the synthesis and derivatization of 4-Methylquinolin-7-amine analogs. By adapting established methodologies like the Doebner-von Miller reaction for the core synthesis and employing standard functional group transformations for analog generation, researchers can efficiently produce a library of novel compounds. The provided protocols, comparative data, and workflow diagrams serve as a foundational resource for scientists and professionals in drug development aiming to explore the therapeutic potential of this specific quinoline scaffold. Careful purification and thorough characterization using techniques such as NMR, Mass Spectrometry, and melting point analysis will be crucial for confirming the identity and purity of the synthesized molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 3. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jptcp.com [jptcp.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. iipseries.org [iipseries.org]

- 9. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide on the Pharmacokinetic Profile of 4-Methylquinolin-7-amine

A comprehensive search of publicly available scientific literature and databases has revealed a significant lack of specific pharmacokinetic data for 4-Methylquinolin-7-amine. As a result, it is not possible to provide a detailed in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams as requested.

The available information primarily pertains to related but structurally distinct compounds, such as:

-

4-Aminoquinoline derivatives: This class of compounds, which includes the well-known antimalarial drug chloroquine, has been extensively studied. There is a wealth of information regarding their synthesis, biological activities, and pharmacokinetic profiles.

-

4-Methylquinolin-8-amine: Some physicochemical properties and synthetic protocols are available for this isomer of the requested compound. However, detailed pharmacokinetic data remains scarce.

-

Other quinoline derivatives: The broader class of quinoline compounds has been investigated for various therapeutic applications, and general synthetic methods and biological activities are widely reported.

While PubChem lists 4-Methylquinolin-7-amine, the entry lacks experimental data regarding its absorption, distribution, metabolism, and excretion (ADME) properties.

Due to the absence of specific experimental data for 4-Methylquinolin-7-amine, the core requirements of this request—summarizing quantitative data, providing detailed experimental protocols, and creating visualizations of signaling pathways—cannot be fulfilled. The pharmacokinetic profile of 4-Methylquinolin-7-amine appears to be an area that has not been extensively investigated or reported in the public domain.

For researchers, scientists, and drug development professionals interested in the quinoline scaffold, it is recommended to investigate more thoroughly characterized derivatives for which substantial pharmacokinetic data is available.

An In-depth Technical Guide to the Acute Toxicity of 4-Methylquinolin-7-amine

Introduction

4-Methylquinolin-7-amine is a substituted quinoline derivative. The quinoline scaffold is a significant heterocyclic aromatic compound present in numerous biologically active molecules and pharmaceuticals. Assessing the acute toxicity of new chemical entities like 4-Methylquinolin-7-amine is a critical step in the safety evaluation and drug development process. In the absence of direct data, a read-across approach from structurally similar molecules is a scientifically accepted method to predict toxicity. This guide summarizes the available acute toxicity data for key analogues and outlines standardized experimental protocols relevant to such an assessment.

To visually represent the structural similarities justifying this read-across approach, the relationship between 4-Methylquinolin-7-amine and its analogues is presented below.

Quantitative Acute Toxicity Data (Read-Across)

The following table summarizes the available acute toxicity data for compounds structurally related to 4-Methylquinolin-7-amine. These values, particularly the median lethal dose (LD50), provide an indication of the dose of a substance required to cause death in 50% of a test population.

| Compound | Test Species | Route of Administration | LD50 Value | Reference |

| Quinoline | Rat (Wistar) | Oral | 262 mg/kg bw | [1] |

| Rat (unspecified) | Oral | 331 mg/kg bw | [1] | |

| Rat (Sherman) | Oral | 460 mg/kg bw | [1][2] | |

| 2-Methylquinoline | Rat | Oral | 1230 mg/kg bw | [1] |

| Rabbit | Dermal | 1978 mg/kg bw | [1] | |

| 6-Methylquinoline | Rat | Oral | 800 mg/kg (Rat) | [3] |

Note: Data for 2-methylquinoline is often considered applicable to 4-methylquinoline due to their isomeric similarity.[1]

Experimental Protocols for Acute Toxicity Assessment

Detailed experimental protocols for the specific studies cited above are not fully available. However, standardized methods, such as those established by the Organisation for Economic Co-operation and Development (OECD), are typically followed. Below are generalized protocols for acute oral, dermal, and inhalation toxicity studies based on OECD guidelines.

The process of conducting an acute toxicity study follows a structured workflow, from initial planning to final data analysis and reporting.

This method uses a stepwise procedure with a small number of animals per step to classify a substance by its toxicity.[4][5]

-

Test Animals: Healthy, young adult rats (8-12 weeks old) of a single sex (typically females, as they are often more sensitive) are used.[5][6] Animals are acclimatized for at least 5 days before dosing.

-

Housing and Feeding: Animals are housed in standard conditions with controlled temperature (22 ± 3°C), humidity (30-70%), and a 12-hour light/dark cycle.[6] Standard laboratory diet and drinking water are provided ad libitum, though food is withheld overnight before dosing.[7]

-

Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle. An aqueous solution is preferred, followed by an oil (e.g., corn oil).[8]

-

Administration: The substance is administered as a single dose via oral gavage. The volume should not exceed 1 mL/100g of body weight for aqueous solutions.[9]

-

Procedure: A stepwise procedure is used, starting with a dose from a series of fixed levels (e.g., 5, 50, 300, 2000 mg/kg). Three animals are used per step. The outcome of the first step determines the next dose level.[5]

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.), and body weight changes for at least 14 days post-dosing.[10]

-

Pathology: All animals (those that die during the study and survivors at the end) undergo a gross necropsy.

-

Endpoint: The method allows for classification of the substance into a GHS category based on the observed mortality at specific dose levels.

This test determines the potential adverse effects from a single, 24-hour dermal exposure.[7][11]

-

Test Animals: Healthy young adult rats (200-300g) with intact skin are typically used.[6]

-

Preparation: Approximately 24 hours before the test, the fur is clipped from the dorsal/flank area of the animal (at least 10% of the body surface area).[6]

-

Dose Application: The test substance (if solid, moistened with a vehicle like water) is applied uniformly over the prepared skin area. The area is then covered with a porous gauze dressing and non-irritating tape.[12]

-

Exposure Duration: The exposure period is 24 hours.[12] After this period, any residual test substance is removed.

-

Procedure: A stepwise procedure similar to the oral method is used, with fixed doses (up to a limit dose of 2000 mg/kg).

-

Observation Period: Animals are observed for 14 days for signs of systemic toxicity, dermal irritation, mortality, and changes in body weight.[13]

-

Pathology: A gross necropsy is performed on all animals at the end of the observation period.

This study assesses health hazards arising from short-term exposure to an airborne substance.[14][15]

-

Test Animals: Healthy young adult rodents are used. Animals are 8-12 weeks old, and their weight should be within ±20% of the mean for their age and sex.[14]

-

Exposure System: The test requires a dynamic inhalation exposure chamber that can maintain a stable and uniform concentration of the test article as a gas, vapor, or aerosol.

-

Administration: Animals are exposed "nose-only" or "whole-body" for a fixed duration, typically 4 hours.[14]

-

Procedure: A limit test at a single concentration (e.g., 5 mg/L for aerosols) or a full study with at least three concentration levels is performed.[16] Groups of at least 5 males and 5 females are used for each concentration in a traditional LC50 study.

-

Observation Period: Following exposure, animals are observed for at least 14 days.[14] Observations include monitoring for clinical signs of toxicity, respiratory distress, and mortality. Body weights are recorded periodically.

-

Pathology: All animals undergo a gross necropsy.

-

Endpoint: The study can determine the median lethal concentration (LC50).[17]

Conclusion

While no direct acute toxicity studies for 4-Methylquinolin-7-amine have been identified, data from structurally related compounds such as quinoline and its methyl-substituted analogues suggest that the substance may be harmful if swallowed. The oral LD50 values for these analogues in rats range from approximately 262 mg/kg to 1230 mg/kg, placing them in GHS categories 3 ("Toxic if swallowed") or 4 ("Harmful if swallowed"). A comprehensive toxicological assessment, following standardized protocols such as the OECD guidelines detailed herein, would be necessary to definitively determine the acute toxicity profile and proper hazard classification of 4-Methylquinolin-7-amine.

References

- 1. Quinoline: Structure, Properties & Uses Explained [vedantu.com]

- 2. Quinoline [drugfuture.com]

- 3. Quinoline - Wikipedia [en.wikipedia.org]

- 4. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 7. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. umwelt-online.de [umwelt-online.de]

- 11. oecd.org [oecd.org]

- 12. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 13. nucro-technics.com [nucro-technics.com]

- 14. eurolab.net [eurolab.net]

- 15. oecd.org [oecd.org]

- 16. Acute Inhalation Toxicity OECD 403 - Altogen Labs [altogenlabs.com]

- 17. OECD Guideline of Acute Inhalation toxicity | PPTX [slideshare.net]

An In-depth Technical Guide on the Solubility of 4-Methylquinolin-7-amine

For: Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylquinolin-7-amine is a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is fundamental for its application, with solubility being one of the most critical parameters. Solubility dictates the choice of solvents for synthesis, purification, formulation, and biological assays. This technical guide provides a comprehensive overview of the solubility profile of 4-Methylquinolin-7-amine, outlines a detailed experimental protocol for its quantitative determination, and presents a logical workflow for this process.

Solubility Profile

Table 1: Predicted Qualitative Solubility of 4-Methylquinolin-7-amine

| Solvent Class | Specific Solvent Examples | Predicted Solubility | Rationale |

| Aqueous | Water (neutral pH) | Low / Insoluble | The large hydrophobic quinoline ring system dominates the molecule's properties, limiting interaction with polar water molecules.[1][3] |

| Acidic Aqueous Buffer (pH < 5) | Soluble | The amine group (a weak base) will be protonated to form a more polar ammonium salt, which exhibits significantly higher solubility in aqueous solutions.[3] | |

| Basic Aqueous Buffer (pH > 9) | Low / Insoluble | In basic conditions, the amine group remains in its neutral, less polar free base form, resulting in poor aqueous solubility. | |

| Polar Protic | Methanol, Ethanol | Soluble | These solvents can act as both hydrogen bond donors and acceptors, effectively solvating both the quinoline ring and the amine group.[3] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | These solvents have high dielectric constants and can solvate the compound effectively, particularly through dipole-dipole interactions. DMSO is a common choice for preparing stock solutions.[3] |

| Non-Polar | Hexane, Toluene | Sparingly Soluble | The principle of "like dissolves like" suggests that the overall polarity of 4-Methylquinolin-7-amine is too high for significant solubility in non-polar solvents. |

| Chlorinated | Dichloromethane (DCM) | Soluble | Dichloromethane is a versatile solvent capable of dissolving a wide range of organic compounds of moderate polarity.[4] |

Note: This table presents predicted qualitative data. Experimental verification is essential for any research or development application.

Experimental Protocol for Quantitative Solubility Determination

The "shake-flask" method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[5] The following protocol outlines a detailed methodology for determining the solubility of 4-Methylquinolin-7-amine in a chosen solvent, followed by quantification using High-Performance Liquid Chromatography (HPLC).[6][7]

Materials and Equipment

-

4-Methylquinolin-7-amine (solid, high purity)

-

Selected solvents (e.g., Phosphate-buffered saline pH 7.4, 0.1 M HCl, Ethanol, DMSO)

-

Analytical balance

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or vortex mixer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18 reversed-phase)

Procedure

Step 1: Preparation of Saturated Solution

-

Accurately weigh an excess amount of solid 4-Methylquinolin-7-amine and add it to a glass vial. An amount that is visibly in excess of what will dissolve should be used (e.g., 5-10 mg).

-

Add a precise volume of the chosen solvent to the vial (e.g., 1-2 mL).

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[5][8] The presence of undissolved solid should be visible throughout the equilibration period.

Step 2: Phase Separation

-

After equilibration, allow the vial to stand at the set temperature for a short period to let the excess solid settle.

-

To separate the dissolved compound from the undissolved solid, centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes).[9]

-

Carefully withdraw the supernatant using a pipette. For added certainty, filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.[9] This clear filtrate is the saturated solution.

Step 3: Analysis by HPLC

-

Calibration Curve Preparation:

-

Prepare a high-concentration stock solution of 4-Methylquinolin-7-amine in a suitable solvent in which it is freely soluble (e.g., DMSO or Methanol).

-

Perform a series of serial dilutions of the stock solution with the mobile phase to create at least five calibration standards of known concentrations.

-

-

Sample Preparation:

-

Accurately dilute a known volume of the clear filtrate (saturated solution) with the mobile phase to bring its concentration within the range of the calibration curve. The dilution factor must be precisely recorded.

-

-

Chromatographic Analysis:

-

Inject the calibration standards into the HPLC system to generate a calibration curve by plotting peak area versus concentration.

-

Inject the diluted sample solution.

-

Record the peak area corresponding to 4-Methylquinolin-7-amine.

-

Step 4: Calculation of Solubility

-

Determine the concentration of the diluted sample from the linear regression equation of the calibration curve.

-

Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor.

-

Solubility (mg/mL) = Concentration from curve (mg/mL) × Dilution Factor

-

This final value represents the equilibrium solubility of 4-Methylquinolin-7-amine in the tested solvent at the specified temperature.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized as follows.

Caption: Experimental workflow for solubility determination.

Conclusion

References

- 1. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. benchchem.com [benchchem.com]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. researchgate.net [researchgate.net]

- 7. improvedpharma.com [improvedpharma.com]

- 8. bioassaysys.com [bioassaysys.com]

- 9. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Methylquinolin-7-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 4-Methylquinolin-7-amine derivatives, compounds of significant interest in medicinal chemistry and drug development. The quinoline scaffold is a privileged structure, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer and antimalarial properties. These notes offer a comprehensive guide to the synthesis, potential applications, and relevant biological pathways associated with these derivatives.

Introduction

Quinoline derivatives have demonstrated considerable therapeutic potential, particularly as anticancer agents, by targeting key cellular signaling pathways.[1] One such critical pathway, often dysregulated in cancer, is the PI3K/Akt/mTOR signaling cascade, which governs cell growth, proliferation, and survival.[2] Several quinoline-based compounds have been identified as inhibitors of this pathway, making them attractive candidates for targeted cancer therapy.[2][3] The synthesis of novel 4-Methylquinolin-7-amine derivatives opens avenues for the exploration of new chemical space and the development of more potent and selective therapeutic agents.

Synthetic Protocols

The synthesis of 4-Methylquinolin-7-amine can be achieved through established methods for quinoline ring formation. The Doebner-von Miller reaction is a particularly relevant and widely used method for this purpose.[4]

Protocol 1: Doebner-von Miller Synthesis of 4-Methylquinolin-7-amine

This protocol outlines the synthesis of 4-Methylquinolin-7-amine from m-phenylenediamine and crotonaldehyde.

Reaction Scheme:

m-phenylenediamine + Crotonaldehyde → 4-Methylquinolin-7-amine

Materials:

-

m-phenylenediamine

-

Crotonaldehyde

-

Concentrated Hydrochloric Acid (HCl)

-

An oxidizing agent (e.g., arsenic pentoxide or iron(III) chloride)

-

Water

-

Sodium hydroxide (NaOH) solution (for neutralization)

-

Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of m-phenylenediamine in dilute hydrochloric acid.

-

Addition of Oxidizing Agent: To the stirred solution, add the oxidizing agent.

-

Addition of Aldehyde: Gently heat the mixture and add crotonaldehyde dropwise. The reaction is often exothermic and may require cooling to maintain a controlled temperature.[5]

-

Reflux: After the addition is complete, heat the reaction mixture to reflux for several hours to ensure the completion of the cyclization reaction.

-

Work-up: Cool the reaction mixture to room temperature and carefully neutralize it with a sodium hydroxide solution until a precipitate forms.

-

Extraction: Extract the product from the aqueous mixture using an appropriate organic solvent.

-

Drying and Evaporation: Dry the combined organic extracts over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude 4-Methylquinolin-7-amine can be further purified by recrystallization or column chromatography.

Data Presentation

| Starting Aniline | α,β-Unsaturated Carbonyl | Product | Yield (%) |

| Aniline | Crotonaldehyde | 2-Methylquinoline | ~70% |

| p-Toluidine | Crotonaldehyde | 2,6-Dimethylquinoline | ~75% |

| p-Anisidine | Crotonaldehyde | 6-Methoxy-2-methylquinoline | ~65% |

| m-Chloroaniline | Crotonaldehyde | 7-Chloroquinaldine | 50-55%[6] |

Biological Activity and Applications

Derivatives of 4-Methylquinolin-7-amine are of significant interest due to their potential as anticancer agents.[7] The quinoline core is a versatile scaffold for the development of inhibitors targeting various protein kinases involved in cancer cell signaling.[8]

Targeting the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling network that promotes cell survival, growth, and proliferation.[2] Its aberrant activation is a common feature in many human cancers.[2] Quinoline derivatives have emerged as promising inhibitors of this pathway, demonstrating the ability to induce apoptosis and disrupt the signaling cascade in cancer cells.[2][3]

The mechanism of inhibition often involves the binding of the quinoline derivative to the ATP-binding pocket of key kinases in the pathway, such as PI3K, Akt, or mTOR, thereby preventing their phosphorylation and activation of downstream targets.[9]

Visualizations

Synthetic Workflow

Caption: Workflow for the Doebner-von Miller synthesis of 4-Methylquinolin-7-amine.

PI3K/Akt/mTOR Signaling Pathway Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 4-Methylquinolin-7-amine derivatives.

References

- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 2. benchchem.com [benchchem.com]

- 3. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocols for High-Throughput Screening of 4-Methylquinolin-7-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylquinolin-7-amine is a heterocyclic organic compound belonging to the quinoline family. The quinoline scaffold is a privileged structure in medicinal chemistry, known to be a key component in a wide array of biologically active compounds.[1] Derivatives of quinoline have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3] Given the established importance of the aminoquinoline core, 4-Methylquinolin-7-amine represents a valuable candidate for high-throughput screening (HTS) campaigns aimed at discovering novel modulators of various biological targets.

These application notes provide detailed protocols for utilizing 4-Methylquinolin-7-amine in HTS assays to identify and characterize its potential biological activities. The primary focus will be on two major classes of drug targets: protein kinases and cancer cell lines, reflecting the known activities of similar quinoline derivatives.[4][5]

Physicochemical Properties of 4-Methylquinolin-7-amine

A summary of the key physicochemical properties of 4-Methylquinolin-7-amine is presented below. This information is crucial for proper sample handling, storage, and preparation of stock solutions for HTS assays.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂ | PubChem CID: 503989[6] |

| Molecular Weight | 158.20 g/mol | PubChem CID: 503989[6] |

| Appearance | Solid (predicted) | |

| Solubility | Soluble in organic solvents such as DMSO and ethanol. | |

| SMILES | CC1=CC2=C(C=C1)C=C(C=N2)N | PubChem CID: 503989[6] |

| InChI Key | FQMAZODLGMACRX-UHFFFAOYSA-N | PubChem CID: 503989[6] |

Application Note 1: Homogeneous Luminescence-Based Kinase Assay

Objective

To screen 4-Methylquinolin-7-amine for its potential inhibitory activity against a specific protein kinase of interest. Protein kinases are a major class of drug targets, particularly in oncology, and many quinoline-based compounds have been identified as kinase inhibitors.[7][8] This protocol describes a generic, homogeneous luminescence-based assay that quantifies ATP consumption during the kinase reaction.

Principle

The assay is based on the quantification of ATP remaining in solution following a kinase reaction. The amount of ATP consumed is directly proportional to the kinase activity. A luciferase-based reagent is used to detect the remaining ATP, producing a luminescent signal that is inversely correlated with kinase activity. This method is highly sensitive, has a broad dynamic range, and is less susceptible to interference from fluorescent compounds.[9][10][11]

Experimental Protocol

Materials and Reagents:

-

4-Methylquinolin-7-amine (Test Compound)

-

Target Kinase (e.g., a member of the PI3K family)

-

Kinase Substrate (peptide or protein)

-

ATP (Adenosine Triphosphate)

-

Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Luminescent Kinase Assay Reagent (e.g., Kinase-Glo®)

-

Positive Control Inhibitor (e.g., Staurosporine or a known inhibitor for the target kinase)

-

DMSO (Dimethyl Sulfoxide)

-

384-well, low-volume, white, opaque plates

Assay Procedure:

-

Compound Plating:

-

Prepare a stock solution of 4-Methylquinolin-7-amine in 100% DMSO (e.g., 10 mM).

-

Perform serial dilutions of the stock solution in DMSO to create a concentration gradient for dose-response analysis.

-

Using an acoustic liquid handler or a pin tool, dispense a small volume (e.g., 50 nL) of the compound dilutions into the wells of a 384-well assay plate.

-

For controls, dispense DMSO alone (negative control, 0% inhibition) and a positive control inhibitor at a concentration known to cause maximal inhibition (positive control, 100% inhibition).

-

-

Kinase Reaction:

-

Prepare a master mix containing the target kinase and its substrate in kinase assay buffer.

-

Dispense 5 µL of the kinase/substrate mix into each well of the assay plate containing the pre-spotted compounds.

-

Prepare a separate solution of ATP in kinase assay buffer.

-

Initiate the kinase reaction by adding 5 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), optimized for the specific kinase.

-

-

Luminescence Detection:

-

Equilibrate the luminescent kinase assay reagent to room temperature.

-

Add 10 µL of the reagent to each well of the assay plate. This will stop the kinase reaction and initiate the luminescent signal generation.

-

Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

-

Measure the luminescence intensity using a plate reader.

-

Data Analysis and Presentation

The inhibitory activity of 4-Methylquinolin-7-amine is calculated as a percentage of the control wells.

% Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))

For compounds showing significant inhibition, a dose-response curve is generated by plotting the % inhibition against the logarithm of the compound concentration. The IC₅₀ value, the concentration at which 50% of the kinase activity is inhibited, can then be determined from this curve.

Hypothetical Screening Data for 4-Methylquinolin-7-amine against a Target Kinase:

| Compound | Concentration (µM) | % Inhibition | IC₅₀ (µM) |

| 4-Methylquinolin-7-amine | 0.1 | 5.2 | \multirow{5}{*}{1.5} |

| 0.5 | 20.1 | ||

| 1.0 | 45.3 | ||

| 5.0 | 85.6 | ||

| 10.0 | 98.2 | ||

| Staurosporine (Positive Control) | 1.0 | 99.5 | 0.01 |

Application Note 2: Cell-Based Cytotoxicity Assay

Objective

To evaluate the cytotoxic effects of 4-Methylquinolin-7-amine on one or more human cancer cell lines. This is a common secondary assay in drug discovery to assess the on-target effects of potential kinase inhibitors in a cellular context or to identify compounds with general cytotoxic activity.[5]

Principle

This protocol utilizes a resazurin-based assay to measure cell viability. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. The fluorescence intensity is directly proportional to the number of viable cells. A decrease in fluorescence in the presence of the test compound indicates a reduction in cell viability or proliferation.

Experimental Protocol

Materials and Reagents:

-

4-Methylquinolin-7-amine (Test Compound)

-

Human Cancer Cell Line(s) (e.g., MCF-7, A549)

-

Cell Culture Medium (appropriate for the chosen cell line)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

-

Positive Control (e.g., Doxorubicin)

-

DMSO (Dimethyl Sulfoxide)

-

384-well, black, clear-bottom tissue culture plates

Assay Procedure:

-

Cell Plating:

-

Harvest and count the cancer cells.

-

Seed the cells into 384-well plates at an optimized density (e.g., 1,000-5,000 cells per well) in 40 µL of culture medium.

-

Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Addition:

-

Prepare serial dilutions of 4-Methylquinolin-7-amine in culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and typically ≤ 0.5%.

-

Remove the medium from the cell plates and add 40 µL of the compound dilutions.

-

Include wells with medium containing DMSO as a vehicle control (negative control) and a known cytotoxic agent as a positive control.

-

-

Incubation:

-

Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

-

-

Viability Measurement:

-

Add 10 µL of the resazurin solution to each well.

-

Incubate for an additional 2-4 hours at 37°C.

-

Measure the fluorescence intensity using a plate reader (e.g., excitation 560 nm, emission 590 nm).

-

Data Analysis and Presentation

Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

% Viability = 100 * (Signal_Compound / Signal_Negative_Control)

The GI₅₀ (Growth Inhibition 50) value, the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting the % viability against the logarithm of the compound concentration.

Hypothetical Cytotoxicity Data for 4-Methylquinolin-7-amine:

| Cell Line | Compound | Concentration (µM) | % Viability | GI₅₀ (µM) |

| MCF-7 | 4-Methylquinolin-7-amine | 0.1 | 98.1 | \multirow{5}{}{5.8} |

| 1.0 | 85.3 | |||

| 5.0 | 55.2 | |||

| 10.0 | 25.7 | |||

| 50.0 | 4.9 | |||

| A549 | 4-Methylquinolin-7-amine | 0.1 | 99.2 | \multirow{5}{}{8.2} |

| 1.0 | 90.1 | |||

| 5.0 | 62.8 | |||

| 10.0 | 38.4 | |||

| 50.0 | 8.1 |

Visualizations

Hypothetical Inhibitory Action on the PI3K/Akt/mTOR Signaling Pathway

Given that many quinoline derivatives have been found to inhibit protein kinases, a plausible mechanism of action for the cytotoxic effects of 4-Methylquinolin-7-amine could be the inhibition of a key survival pathway, such as the PI3K/Akt/mTOR pathway.[4]

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway by 4-Methylquinolin-7-amine.

High-Throughput Screening Workflow

The following diagram illustrates a typical workflow for an HTS campaign, from primary screening to hit confirmation and further characterization.

Caption: A typical high-throughput screening cascade for inhibitor discovery.

References

- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Methylquinolin-7-amine | C10H10N2 | CID 503989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bioluminescent assays for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bioluminescent Assays for High-Throughput Screening [worldwide.promega.com]

- 11. promega.com [promega.com]

Application Notes and Protocols: 4-Methylquinolin-7-amine as a Fluorescent Probe for Cellular Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds with extensive applications in both pharmaceuticals and bioimaging.[1][2] Specifically, 7-aminoquinolines that possess both electron-donating and electron-withdrawing groups can display strong intramolecular charge-transfer (ICT) fluorescence, which is characterized by large Stokes shifts.[1] This property makes them highly valuable as fluorescent probes, particularly for live-cell imaging in complex biological environments.[1]

Principle of Fluorescence: Intramolecular Charge Transfer (ICT)

The fluorescence of 2,4-disubstituted 7-aminoquinolines is primarily attributed to an intramolecular charge transfer (ICT) mechanism.[1] Upon excitation with light, an electron is transferred from the electron-donating amino group at the 7-position to the electron-accepting quinoline core.[1] This excited state, with its charge separation, is highly sensitive to the polarity of its microenvironment.[1] This sensitivity often leads to solvatochromic fluorescence emission, where the emission wavelength shifts depending on the polarity of the solvent.[1] This characteristic can be harnessed to probe the local environments within cellular organelles.[1] Some quinoline derivatives have also been explored for their pH-sensing capabilities, where the protonation of the amine group in acidic environments, such as lysosomes, can alter the electronic properties of the quinoline ring and, consequently, its fluorescence emission.[3]

Figure 1: Intramolecular Charge Transfer (ICT) Mechanism.

Primary Application: Golgi Apparatus Imaging

Several 2,4-disubstituted 7-aminoquinoline derivatives have demonstrated specific localization to the Golgi apparatus in various cell lines, including HeLa, U2OS, and 4T1 cells.[2] This makes them valuable tools for studying the morphology and dynamics of this organelle. Furthermore, these probes have been successfully utilized for Golgi imaging with two-photon fluorescence microscopy.[2]

Quantitative Data Summary

The photophysical properties of several 2,4-disubstituted 7-aminoquinoline derivatives have been characterized and are summarized below. These values provide an estimate of the expected spectral characteristics of 4-Methylquinolin-7-amine. The data indicate absorption in the near-UV to blue region and emission in the blue to green region of the spectrum, with significant solvent-dependent shifts in their emission maxima and fluorescence lifetimes.[1]

| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Fluorescence Lifetime (τ, ns) |

| 7-amino-2,4-dimethylquinoline (ADMQ) | Dichloromethane | 370 | 433 | 0.45 | 6.91 |

| Methanol | 378 | 492 | 0.09 | 2.21 | |

| Compound 1a (2-CF3, 4-Me) | Dichloromethane | 372 | 440 | 0.53 | 10.3 |

| Methanol | 390 | 537 | 0.02 | 2.50 | |

| Compound 1b (2-CF3, 4-Et) | Dichloromethane | 372 | 441 | 0.52 | 10.2 |

| Methanol | 389 | 538 | 0.02 | 2.41 | |

| Compound 1d (2-CF3, 4-Ph) | Dichloromethane | 388 | 465 | 0.22 | 14.9 |

| Methanol | 399 | 560 | 0.01 | 7.49 | |

| Data sourced from Rao et al., ACS Med. Chem. Lett. 2019, 10, 7, 1075–1081.[1] |

Experimental Protocols

Protocol 1: Live-Cell Staining and Imaging

This protocol is adapted from the methodology used for imaging the Golgi apparatus with 2,4-disubstituted 7-aminoquinoline probes.[1][2]

Materials:

-

4-Methylquinolin-7-amine

-

Dimethyl sulfoxide (DMSO, sterile)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cell culture medium (e.g., DMEM)

-

Cells of interest (e.g., HeLa, U2OS) cultured on glass-bottom dishes or coverslips

-

Commercial Golgi marker (e.g., BODIPY TR Ceramide) for colocalization studies (optional)

-

Fluorescence microscope equipped with appropriate filters (e.g., DAPI and FITC/GFP channels)

Procedure:

-

Probe Preparation: Prepare a 1 mg/mL stock solution of 4-Methylquinolin-7-amine in sterile DMSO.

-

Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency (typically 60-80%).[1]

-

Staining:

-

Dilute the 1 mg/mL probe stock solution in pre-warmed cell culture medium to a final working concentration of 2 µg/mL.[1]

-

Remove the existing culture medium from the cells and wash once with pre-warmed PBS.[1]

-

Add the probe-containing medium to the cells.[1]

-

Incubate the cells at 37°C in a 5% CO₂ incubator for 30 minutes.[1][2]

-

-

Washing:

-

Imaging:

-

Add fresh, pre-warmed cell culture medium or PBS to the cells.[1]

-

Image the cells using a fluorescence microscope. Based on the spectral data of analogous compounds, excitation can be performed using a standard DAPI or blue light filter set (e.g., ~370-400 nm excitation), and emission can be collected in the blue to green channel (e.g., ~430-550 nm).[1]

-

For two-photon microscopy, an excitation wavelength of approximately 760-800 nm can be used.[1][2]

-

Figure 2: Workflow for live-cell staining and imaging.

Protocol 2: Colocalization Study (Optional)

To confirm the localization of 4-Methylquinolin-7-amine to a specific organelle, such as the Golgi apparatus, a colocalization experiment with a known organelle marker is recommended.[1]

Procedure:

-

Follow the manufacturer's protocol for staining with a commercial organelle marker (e.g., a Golgi marker) either before or after staining with the 4-Methylquinolin-7-amine probe.[1]

-

Acquire images in separate channels for the 4-Methylquinolin-7-amine probe and the commercial marker.

-

Merge the images to assess the degree of colocalization, which would indicate the subcellular localization of the probe.

Conclusion

4-Methylquinolin-7-amine, based on the properties of its structural analogs, is a promising fluorescent probe for live-cell imaging. Its fluorescence, governed by the intramolecular charge transfer mechanism, makes it sensitive to the cellular microenvironment. The provided protocols offer a robust starting point for researchers to utilize this and similar quinoline-based probes in their studies. Optimization of staining conditions and imaging parameters for specific cell types and applications is recommended to achieve the best results.

References

Application Notes and Protocols for the Functionalization of 4-Methylquinolin-7-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the chemical functionalization of 4-Methylquinolin-7-amine, a versatile scaffold with significant potential in medicinal chemistry. The protocols outlined below cover key transformations at the 7-amino position, including N-acylation, N-alkylation, N-sulfonylation, and palladium-catalyzed cross-coupling reactions. These modifications are instrumental in modulating the physicochemical properties, biological activity, and pharmacokinetic profiles of quinoline-based compounds, which are known to exhibit a wide range of therapeutic effects, including anticancer and antimalarial activities.[1][2]

Overview of Functionalization Strategies